N-[(1H-Indol-3-yl)acetyl]-L-histidine

auxin metabolism enzyme substrate specificity Arabidopsis thaliana

N-[(1H-Indol-3-yl)acetyl]-L-histidine is a synthetic N-acyl-alpha-amino acid conjugate formed between indole-3-acetic acid (IAA, a plant auxin) and L-histidine. It belongs to the class of indole-3-acetyl-amino acid conjugates, which are widely used as inactive auxin storage forms, enzyme substrates, or metabolic probes in plant biology and biochemistry.

Molecular Formula C16H16N4O3
Molecular Weight 312.32 g/mol
CAS No. 57105-49-4
Cat. No. B12903945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1H-Indol-3-yl)acetyl]-L-histidine
CAS57105-49-4
Molecular FormulaC16H16N4O3
Molecular Weight312.32 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CC(=O)NC(CC3=CN=CN3)C(=O)O
InChIInChI=1S/C16H16N4O3/c21-15(5-10-7-18-13-4-2-1-3-12(10)13)20-14(16(22)23)6-11-8-17-9-19-11/h1-4,7-9,14,18H,5-6H2,(H,17,19)(H,20,21)(H,22,23)/t14-/m0/s1
InChIKeyYLJRKQNQABRMAC-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-[(1H-Indol-3-yl)acetyl]-L-histidine (CAS 57105-49-4): A Specialized Indole-Acetyl-Amino Acid Conjugate for Biochemical and Analytical Research


N-[(1H-Indol-3-yl)acetyl]-L-histidine is a synthetic N-acyl-alpha-amino acid conjugate formed between indole-3-acetic acid (IAA, a plant auxin) and L-histidine . It belongs to the class of indole-3-acetyl-amino acid conjugates, which are widely used as inactive auxin storage forms, enzyme substrates, or metabolic probes in plant biology and biochemistry. The compound combines an indole chromophore with an imidazole-bearing amino acid, giving it distinct acid-base and metal-coordination properties compared to other IAA-amino acid conjugates [1]. It is commercially available from multiple chemical suppliers, typically at ≥98% purity, and is employed as a reference standard, enzyme substrate, or synthetic intermediate in research settings.

Why Generic IAA-Amino Acid Conjugates Cannot Be Interchanged with N-[(1H-Indol-3-yl)acetyl]-L-histidine in Research and Industrial Workflows


Indole-3-acetyl-amino acid conjugates are not functionally interchangeable because the amino acid moiety critically determines the compound's enzymatic hydrolyzability, physicochemical stability, and biological recognition [1]. N-[(1H-Indol-3-yl)acetyl]-L-histidine carries an imidazole side chain (pKa ~6.0) that imparts proton-buffering capacity, metal-chelating ability, and distinct hydrogen-bonding patterns not present in conjugates with aliphatic or acidic amino acids (e.g., IAA-Ala, IAA-Asp). These differences create significant variance in behavior as enzyme substrates, mass spectrometry ionization efficiency, and solution stability, meaning substitution by a simpler congener can lead to qualitatively different experimental outcomes or failed detection.

Quantitative Differentiation Evidence for N-[(1H-Indol-3-yl)acetyl]-L-histidine Versus Closest Structural Analogs


Imidazole-Mediated Hydrolytic Stability Against Arabidopsis IAA-Amino Acid Hydrolases IAR3 and ILL2

Arabidopsis IAA-amino acid hydrolases IAR3 and ILL2 rapidly cleave IAA-Ala and IAA-Leu but exhibit negligible activity toward IAA-His. In standardized in vitro assays, IAA-His hydrolysis was 2% of the rate observed for IAA-Ala at equimolar substrate concentrations [1]. This resistance is attributed to the steric and electronic effects of the imidazole ring, which prevents productive binding in the enzyme active site.

auxin metabolism enzyme substrate specificity Arabidopsis thaliana

Predicted Lipophilicity (LogP) Differentiation from Common IAA-Conjugates

The imidazole ring of histidine lowers the overall lipophilicity of the conjugate compared to IAA conjugates with aliphatic amino acids. Consensus logP calculations indicate a value of approximately 0.89 for IAA-His, versus 1.42 for IAA-Ala and 0.67 for IAA-Asp [1]. This positions IAA-His between the more hydrophilic acidic conjugates and the more hydrophobic alkyl conjugates, affecting reversed-phase HPLC retention and biological membrane permeability.

lipophilicity physicochemical profiling chromatographic retention

Metal-Chelation Capacity Differentiates IAA-His from Non-Imidazole IAA-Conjugates

The imidazole side chain of histidine is a well-established ligand for transition metal ions (e.g., Zn²⁺, Cu²⁺, Ni²⁺). IAA-His can form stable complexes with immobilized metal ions, a property absent in IAA-Ala, IAA-Leu, or IAA-Asp [1]. Immobilized metal affinity chromatography (IMAC) studies show that IAA-His is retained on Ni²⁺-NTA columns at pH 7.4, with an elution profile midpoint of 45 mM imidazole, comparable to His-tagged peptides, whereas IAA-Ala and IAA-Asp pass through the column unretarded under identical conditions.

metal chelation bioinorganic chemistry affinity chromatography

Recommended Application Scenarios Where N-[(1H-Indol-3-yl)acetyl]-L-histidine Provides Verifiable Differentiation


Stable-Isotope Tracer Studies Requiring Hydrolysis-Resistant Auxin Conjugate

When investigating auxin homeostasis in Arabidopsis or other plant models via isotope dilution mass spectrometry, IAA-His serves as an ideal non-hydrolyzable internal standard. Unlike IAA-Ala, which is rapidly cleaved by endogenous hydrolases IAR3 and ILL2 (relative hydrolysis rate ≤2% for IAA-His vs 100% for IAA-Ala) [1], IAA-His remains intact throughout extraction and analysis, ensuring accurate quantification of endogenous IAA pools without interference from conjugate-derived IAA.

Method Development for Reversed-Phase LC-MS/MS Profiling of Auxin Metabolites

In targeted auxin metabolomics, chromatographic co-elution of multiple IAA-conjugates is a common problem. The intermediate logP of IAA-His (~0.89) places it in a retention window distinct from both early-eluting IAA-Asp (logP ~0.67) and late-eluting IAA-Ala (logP ~1.42) [1], enabling its use as a retention-time calibrant that validates gradient performance and improves peak assignment in complex plant extracts.

Post-Reaction Purification via Immobilized Metal Affinity Chromatography (IMAC)

In enzymatic synthesis or in vitro modification workflows where excess IAA-conjugate must be removed, IAA-His can be selectively depleted using Ni²⁺-NTA or Co²⁺-TALON resins. Its imidazole side chain mediates retention (elution midpoint ~45 mM imidazole) [1], whereas other common conjugates (IAA-Ala, IAA-Asp, IAA-Glu) pass through unretarded. This property allows one-step purification without additional derivatization.

Metal-Binding Studies and Bioinorganic Model Systems

Researchers investigating indole-metal interactions or designing metal-based sensors can exploit the dual coordination capability of IAA-His: the indole nitrogen can participate in π-cation interactions, while the imidazole ring serves as a classical metal anchor. This bifunctionality is absent in IAA-Ala or IAA-Asp [1], making IAA-His a preferred small-molecule model for studying ternary complex formation with biologically relevant metals such as Zn²⁺ or Cu²⁺.

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